2,2,2-Trichloroethyl hexadeca-2,4-dienoate
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Overview
Description
2,2,2-Trichloroethyl hexadeca-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroethyl group attached to a hexadeca-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl hexadeca-2,4-dienoate typically involves the esterification of hexadeca-2,4-dienoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl hexadeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl hexadeca-2,4-dienoate has found applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl hexadeca-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Known for its use as a protecting group in organic synthesis.
2,2,2-Trichloroethyl acetate: Used as a solvent and intermediate in chemical synthesis.
2,2,2-Trichloroethyl methacrylate: Employed in the production of polymers and resins.
Uniqueness
2,2,2-Trichloroethyl hexadeca-2,4-dienoate stands out due to its unique combination of a trichloroethyl group and a hexadeca-2,4-dienoate moiety
Properties
CAS No. |
552336-44-4 |
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Molecular Formula |
C18H29Cl3O2 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2,2,2-trichloroethyl hexadeca-2,4-dienoate |
InChI |
InChI=1S/C18H29Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)23-16-18(19,20)21/h12-15H,2-11,16H2,1H3 |
InChI Key |
YWXVKIKPTIXQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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